6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide
Description
6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a methylamino group, and a trimethoxyphenylmethyl group
Properties
IUPAC Name |
6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-10-6-12(21-17(18-2)20-10)16(22)19-9-11-7-14(24-4)15(25-5)8-13(11)23-3/h6-8H,9H2,1-5H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOFDFEQYTZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)NCC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Attachment of the Trimethoxyphenylmethyl Group: This step involves the reaction of the pyrimidine derivative with 2,4,5-trimethoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the nitro groups (if present) to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group or the trimethoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-aminopyrimidine: A simpler pyrimidine derivative with similar structural features.
2,4,5-trimethoxybenzylamine: Contains the trimethoxyphenylmethyl group but lacks the pyrimidine ring.
N-methyl-2-pyrimidinamine: Similar in structure but with different substituents.
Uniqueness
6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
